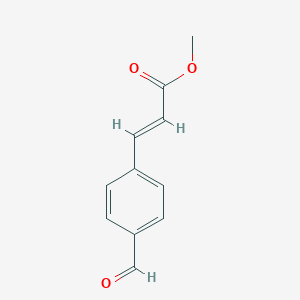

Methyl 3-(4-formylphenyl)acrylate

描述

Methyl 3-(4-formylphenyl)acrylate (CAS: 7560-50-1 or 58045-41-3 for the E-isomer) is an α,β-unsaturated ester featuring a formyl-substituted phenyl group conjugated to a methyl acrylate moiety. Its structure enables diverse reactivity, making it a valuable intermediate in organic synthesis. For example, it participates in Pictet–Spengler reactions to construct tetrahydroisoquinoline cores for pharmaceutical agents (e.g., selective estrogen receptor downregulator antagonists) . Key physical properties include a melting point of 79–82°C, boiling point of ~334°C (predicted), and density of 1.173 g/cm³ . The compound is typically stored at 2–8°C to preserve stability .

属性

IUPAC Name |

methyl (E)-3-(4-formylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-8H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXMLLMZXPRPNG-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58045-41-3 | |

| Record name | methyl (2E)-3-(4-formylphenyl)prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: Methyl 3-(4-formylphenyl)acrylate can be synthesized by reacting benzaldehyde with methyl acrylate under alkaline conditions. In this reaction, the aldehyde group of benzaldehyde reacts with the double bond of methyl acrylate to generate the target product .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The reaction mixture is usually heated and stirred for several hours, followed by purification steps such as distillation or recrystallization to obtain the final product .

化学反应分析

Types of Reactions: Methyl 3-(4-formylphenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: 3-(4-carboxyphenyl)acrylate

Reduction: 3-(4-hydroxyphenyl)acrylate

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Methyl 3-(4-formylphenyl)acrylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the development of photosensitizers for photodynamic therapy.

Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Used in the production of dyes and fragrances due to its aromatic properties

作用机制

The mechanism of action of Methyl 3-(4-formylphenyl)acrylate involves its ability to undergo various chemical reactions, which allows it to interact with different molecular targets. For example, in photodynamic therapy, the compound can generate reactive oxygen species upon exposure to light, leading to the destruction of targeted cells. The aldehyde group also allows it to form covalent bonds with nucleophiles, making it a valuable intermediate in organic synthesis .

相似化合物的比较

Substituent-Driven Structural Variations

Physical Properties and Stability

- Melting Points: Formyl derivative: 79–82°C . Hydroxyl derivative: Not reported, but likely higher due to hydrogen bonding . Chloro derivative: Lower crystallinity due to steric effects .

- Solubility :

- Stability :

Key Research Findings

Reactivity Trends

Structural Insights from Crystallography

- Methyl 3-(4-chlorophenyl)acrylate: The chloro-substituted phenyl ring forms an 83.8° dihedral angle with the acrylate group, creating a non-planar structure stabilized by C–H⋯O interactions .

- Ethyl 3-(4-methoxyphenyl)acrylate : The methoxy group adopts a coplanar conformation with the phenyl ring, enhancing π-π stacking in crystal lattices .

生物活性

Methyl 3-(4-formylphenyl)acrylate is a compound of growing interest in medicinal chemistry due to its notable biological activities, particularly its anti-inflammatory and anticancer properties. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHO and features a combination of an acrylate and an aromatic aldehyde group. This unique structure enhances its reactivity and biological interactions compared to simpler analogs.

| Property | Details |

|---|---|

| Molecular Formula | CHO |

| Appearance | Colorless liquid |

| Odor | Fragrant |

| Stability | Stable at room temperature |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory processes and tumorigenesis. The presence of the formyl group significantly enhances its binding affinity to these targets, leading to modulation of various biochemical pathways.

Target Interactions

- Inflammatory Pathways : The compound has been shown to inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

- Cancer Cell Lines : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HepG-2 (liver cancer).

Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of inflammatory mediators. In vitro studies demonstrated a reduction in nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

Anticancer Properties

A series of studies have evaluated the anticancer activity of this compound. The compound was tested against various cancer cell lines, revealing significant cytotoxicity with IC values ranging from 0.0517 μM to higher concentrations depending on the cell line.

| Cell Line | IC (μM) | Activity |

|---|---|---|

| A549 | 0.0517 | Strong anticancer activity |

| HeLa | 0.1 | Moderate anticancer activity |

| HepG-2 | 0.15 | Moderate anticancer activity |

Synthesis Methods

This compound can be synthesized through several methods, primarily involving the reaction of benzaldehyde with methyl acrylate under alkaline conditions. This reaction produces the target compound efficiently with high yields.

Synthetic Route

- Reagents : Benzaldehyde, methyl acrylate, base (e.g., sodium hydroxide).

- Conditions : The reaction typically occurs at elevated temperatures with stirring for several hours.

- Purification : Post-reaction purification often involves distillation or recrystallization.

Case Studies

- In Vitro Evaluation : A study conducted on A549 cells showed that treatment with this compound resulted in significant apoptosis, confirmed by flow cytometry assays.

- Mechanistic Insights : Another investigation focused on the compound's ability to modulate signaling pathways associated with cancer cell proliferation and survival, indicating potential as a therapeutic agent.

常见问题

Q. What are the common synthetic routes for Methyl 3-(4-formylphenyl)acrylate in academic research?

this compound is synthesized via the Pictet-Spengler reaction, involving condensation of 3-(2-aminoethyl)phenol with (E)-methyl 3-(4-formylphenyl)acrylate under acidic conditions. Subsequent steps include reductive amination for selective N-alkylation and ester hydrolysis to yield final derivatives. Reaction conditions (e.g., solvent, temperature) and catalysts (e.g., DBU for ester activation) must be optimized to avoid side reactions such as premature hydrolysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- X-ray crystallography : Determines precise molecular geometry and intermolecular interactions. Programs like SHELXL refine structures using intensity data, with typical R factors < 0.06 for high-quality datasets .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters, aiding in identifying disorder or dynamic motion in crystals .

- FT-IR and NMR : Confirm functional groups (e.g., acrylate C=O stretch at ~1700 cm⁻¹) and regiochemistry (e.g., coupling constants for trans-configuration in H NMR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this compound derivatives?

Discrepancies in refinement (e.g., high wR factors or unstable convergence) often arise from crystal twinning, solvent disorder, or partial occupancy. Methodological steps include:

Q. What methodological considerations are essential for analyzing hydrogen-bonding networks in this compound crystals?

Hydrogen-bonding patterns are analyzed using graph set theory (Etter’s formalism):

Q. How do substituent variations on the phenyl ring affect the reactivity of this compound in nucleophilic addition reactions?

The 4-formyl group enhances electrophilicity at the α,β-unsaturated acrylate system, facilitating Michael additions. Comparative studies with methoxy-substituted analogs (e.g., Methyl ferulate) show:

- Electron-withdrawing groups (formyl) : Increase reaction rates with amines or thiols due to lowered LUMO energy.

- Steric effects : Bulky substituents at the 3-position hinder nucleophilic attack, requiring solvent polarity adjustments (e.g., DMF vs. THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。